molecular formula C20H17NO3 B12276870 Benzyl 4-amino-3-phenoxybenzoate

Benzyl 4-amino-3-phenoxybenzoate

Cat. No.: B12276870
M. Wt: 319.4 g/mol
InChI Key: NWQJRGVNDOSLHC-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3-phenoxybenzoate is an organic compound with the molecular formula C20H17NO3 It is a derivative of benzoic acid and features both amino and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-amino-3-phenoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-phenoxybenzoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are also utilized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino form.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-amino-3-phenoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-amino-3-phenoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.

    Procaine: Another local anesthetic with structural similarities.

    Tetracaine: A potent local anesthetic used in medical procedures.

Uniqueness

Benzyl 4-amino-3-phenoxybenzoate is unique due to its combination of amino and phenoxy functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike some of its analogs, it may offer a broader range of applications in both medicinal chemistry and materials science .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 4-amino-3-phenoxybenzoate

InChI

InChI=1S/C20H17NO3/c21-18-12-11-16(13-19(18)24-17-9-5-2-6-10-17)20(22)23-14-15-7-3-1-4-8-15/h1-13H,14,21H2

InChI Key

NWQJRGVNDOSLHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)OC3=CC=CC=C3

Origin of Product

United States

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